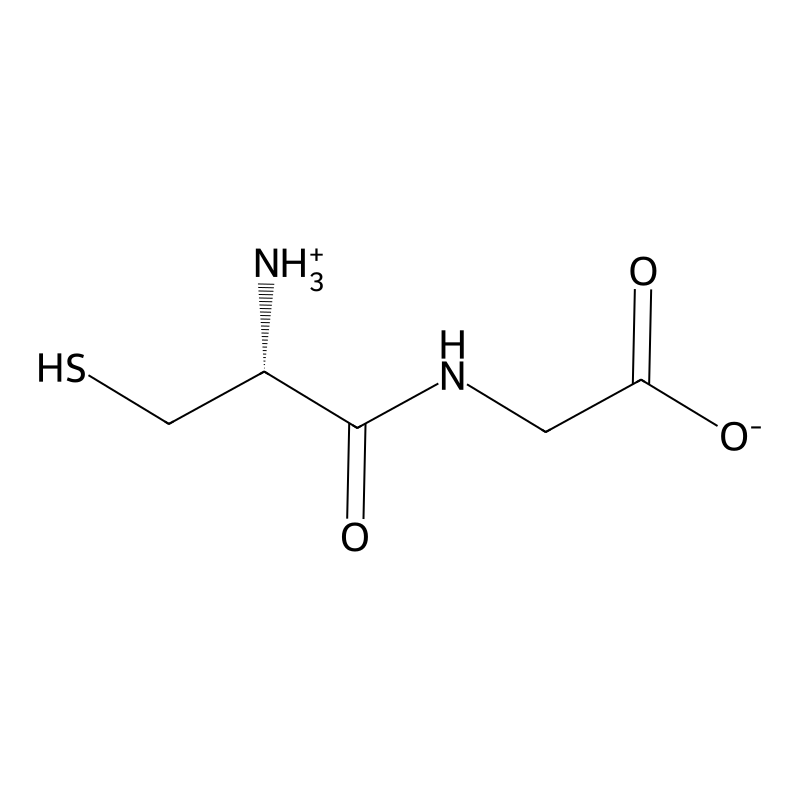Cysteinylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Glutathione Metabolism:
- Cys-Gly is a metabolite of glutathione, a crucial antioxidant involved in detoxification and protecting cells from damage.
- Researchers study Cys-Gly levels to understand glutathione metabolism and its potential role in various diseases.
- For instance, a study found an inverse association between serum Cys-Gly levels and the risk of gastric cardia cancer, suggesting a potential link between Cys-Gly and cancer development [].
Redox Status:
- The thiol group in cysteine can exist in both reduced and oxidized forms, playing a role in cellular redox balance.
- Cys-Gly can be used as a marker to assess the overall redox status in cells and tissues.
- A study developed a method to measure the different forms of Cys-Gly in human plasma, providing insights into the body's oxidative stress levels [].
Peptide Research:
- Cys-Gly serves as a simple model peptide for studying peptide synthesis, folding, and interactions with other molecules.
- Researchers use Cys-Gly to develop new methods for peptide analysis and understand the fundamental properties of peptides [].
Other Applications:
- Cys-Gly is also being explored in other areas of research, such as its potential role in inflammation and its use as a dietary supplement.
- However, more research is needed to understand these applications fully.
Cysteinylglycine is a naturally occurring dipeptide formed from the breakdown of glutathione, which is a crucial tripeptide composed of glutamate, cysteine, and glycine. The chemical formula for cysteinylglycine is , and it has a molecular weight of approximately 178.21 g/mol. This compound plays a significant role in various biological processes and is involved in the detoxification pathways of xenobiotics and reactive metabolites . Cysteinylglycine can exist in several forms in plasma: reduced, oxidized, or protein-bound, allowing it to participate in redox and disulfide exchange reactions that influence the thiol status of cells .
Cysteinylglycine plays a role in maintaining cellular redox balance. The thiol group can be oxidized or reduced, influencing the activity of other molecules and enzymes involved in detoxification and antioxidant processes []. Studies suggest that increased cysteinylglycine levels due to certain antibiotics might impact homocysteine metabolism, an essential pathway for protein synthesis [].
- Formation from Glutathione: It is synthesized from glutathione through the action of gamma-glutamyltranspeptidase, which cleaves the peptide bond between glutamate and cysteine .
- Reactivity with Electrophiles: Cysteinylglycine can react with electrophiles such as acetaldehyde, which is relevant in the context of alcohol metabolism and detoxification .
- Disulfide Bond Formation: Like cysteine, cysteinylglycine can participate in disulfide bond formation due to its free thiol group, allowing it to form covalent bonds with other thiol-containing compounds .
Cysteinylglycine plays several critical roles in biological systems:
- Metabolite in Glutathione Pathway: It serves as an intermediate metabolite in the metabolism of glutathione, facilitating the detoxification of harmful substances within cells .
- Antioxidant Activity: By participating in redox reactions, cysteinylglycine contributes to cellular antioxidant defenses, helping to mitigate oxidative stress by maintaining the balance between reduced and oxidized states of thiols .
- Regulation of Thiol Status: It influences the cellular redox environment by participating in thiol-disulfide exchange reactions, which are important for regulating protein function and signaling pathways .
Cysteinylglycine can be synthesized through various methods:
- Enzymatic Hydrolysis: The primary method involves the enzymatic hydrolysis of glutathione by gamma-glutamyltranspeptidase, leading to the formation of cysteinylglycine as a product .
- Chemical Synthesis: Laboratory synthesis can also be achieved using solid-phase peptide synthesis techniques or solution-phase synthesis methods involving coupling reactions between cysteine and glycine derivatives .
Cysteinylglycine has several applications across different fields:
- Biomarker for Oxidative Stress: It is studied as a potential biomarker for oxidative stress and related conditions due to its role in redox biology .
- Pharmaceutical Development: Its reactivity with electrophiles makes it a candidate for developing pharmaceuticals aimed at detoxifying harmful metabolites produced during drug metabolism or environmental exposure .
- Nutritional Supplementation: Cysteinylglycine may be used in nutritional supplements aimed at enhancing antioxidant capacity and supporting liver health during detoxification processes .
Research on cysteinylglycine has highlighted its interactions with various biological molecules:
- Electrophilic Reactivity: Studies indicate that cysteinylglycine reacts strongly with acetaldehyde, suggesting a protective role against alcohol-induced toxicity by facilitating detoxification pathways .
- Redox Interactions: Interaction studies have shown that cysteinylglycine can modulate the redox state of proteins through thiol-disulfide exchange mechanisms, impacting cellular signaling and function .
Cysteinylglycine shares structural similarities with other dipeptides and thiol-containing compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glutathione | Tripeptide; major antioxidant; involved in detoxification. | |
| Cysteine | Amino acid; precursor to glutathione; participates in disulfide bond formation. | |
| N-Acetylcysteine | Used as a mucolytic agent; acts as an antioxidant; acetylated form enhances bioavailability. | |
| Glycylcysteine | Similar structure; involved in detoxification pathways but less studied than cysteinylglycine. |
Cysteinylglycine is unique due to its specific role as an intermediate metabolite in glutathione metabolism and its ability to react with electrophiles like acetaldehyde, which distinguishes it from other related compounds. Its participation in redox reactions further emphasizes its importance in maintaining cellular health and function.
Physical Description
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








